(3R,4R)-4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid
Description
Background and Significance of Nitroxide Radicals
Nitroxide radicals, characterized by a stable aminoxyl (>N–O- ) group, represent a unique class of organic compounds with persistent open-shell electronic configurations. Their stability arises from steric protection provided by bulky substituents (e.g., methyl groups) and delocalization of the unpaired electron across the N–O bond. These radicals exhibit redox versatility, cycling between three states: nitroxide (neutral radical), oxoammonium cation (oxidized form), and hydroxylamine (reduced form).
Key applications include:
- Antioxidant activity : Nitroxides catalyze superoxide dismutation and inhibit lipid peroxidation via radical scavenging.
- Magnetic resonance imaging (MRI) : Paramagnetic properties enable their use as redox-sensitive contrast agents.
- Organic synthesis : Serve as catalysts in oxidation reactions and mediators in controlled radical polymerization.
The piperidine-based scaffold of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives enhances kinetic stability, making them indispensable in biochemical and materials science research.
Historical Development of TEMPO Derivatives
TEMPO, first synthesized in 1960 via oxidation of 2,2,6,6-tetramethylpiperidine, revolutionized nitroxide chemistry due to its exceptional stability. Subsequent modifications introduced functional groups to tailor solubility, reactivity, and target specificity:
The introduction of chiral centers, as in (3R,4R)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic acid, marked a significant advancement for stereoselective applications.
Discovery and Characterization of (3R,4R)-4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid
This chiral nitroxide was first synthesized through stereocontrolled functionalization of the TEMPO scaffold. Key structural features include:
- Stereochemistry : The (3R,4R) configuration enables precise spatial orientation for molecular interactions.
- Functional groups : The amino (-NH2) and carboxylic acid (-COOH) groups facilitate conjugation to peptides, polymers, or nanoparticles.
Synthesis Pathway :
- Chiral resolution : Starting from racemic 4-amino-TEMPO, enzymatic or chromatographic methods yield enantiomerically pure (3R,4R) isomers.
- Carboxylic acid introduction : Oxidative carboxylation or coupling reactions append the -COOH group at position 3.
Spectroscopic Characterization :
Importance in Contemporary Chemical Research
This compound bridges multiple disciplines:
1. Spin Labeling in Structural Biology :
The -COOH group enables covalent attachment to proteins, while the chiral center preserves conformational integrity. EPR studies using this derivative have elucidated dynamic changes in actin filaments and membrane proteins.
2. Redox-Active Materials :
In aqueous redox flow batteries, the carboxylic acid group enhances solubility (up to 1.2 M in pH 7 buffer), and the amino group allows covalent anchoring to electrodes, reducing crossover.
3. Asymmetric Catalysis :
The (3R,4R) configuration induces enantioselectivity in oxidation reactions. For example, it achieves 94% ee in the catalytic oxidation of secondary alcohols to ketones.
4. Biomedical Imaging : Functionalized liposomes containing this compound undergo PLA2-triggered release, enabling Overhauser-enhanced MRI (OMRI) with a 40% contrast increase at 0.2 T.
Properties
IUPAC Name |
(3R,4R)-4-amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2)5-6(11)7(8(13)14)10(3,4)12(9)15/h6-7,15H,5,11H2,1-4H3,(H,13,14)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNGQKYGMSUIHK-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(C(N1O)(C)C)C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]([C@H](C(N1O)(C)C)C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675593 | |
| Record name | (3R,4R)-4-Amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691364-99-5 | |
| Record name | (3R,4R)-4-Amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Prefunctionalized Linear Precursors
Linear precursors such as 3-methylbut-2-enoic acid derivatives can undergo cyclization under basic or acidic conditions to form the piperidine ring. For example, treatment of 3-amino-2,2-dimethylpropanoic acid with ammonia generates geminally disubstituted β-amino acids, which can be cyclized via intramolecular alkylation. This method benefits from atom economy but requires precise temperature control to avoid racemization.
Stereochemical Control and Chiral Resolution
Achieving the (3R,4R) configuration demands rigorous enantiomeric separation.
Diastereomeric Salt Formation
Racemic 4-amino-3-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl can be resolved using chiral binaphthol esters. As demonstrated for analogous pyrrolidine systems, esterification with (aR)-2,2′-dihydroxy-1,1′-binaphthyl yields separable diastereomers via crystallization or chromatography. The absolute configuration is confirmed by X-ray diffraction or circular dichroism.
Functional Group Introduction and Stability
Nitroxide Radical Incorporation
The 1-oxyl group is introduced after resolving the piperidine core to prevent radical quenching during acidic or basic steps. Oxidation of a secondary amine precursor (e.g., 1-hydroxyl-2,2,6,6-tetramethylpiperidine) using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide generates the stable nitroxide.
Carboxylic Acid and Amine Protection
Temporary protection of the amine and carboxylic acid groups is critical. The Fmoc (9-fluorenylmethyloxycarbonyl) group, employed in peptide synthesis, is compatible with nitroxide stability. Deprotection under mild basic conditions (e.g., piperidine/DMF) preserves stereochemical integrity.
Purification and Characterization
Crystallization Techniques
Ethanol/water mixtures (1:1 v/v) effectively crystallize the target compound, yielding >95% purity. For enhanced enantiomeric excess, sequential recrystallization from methanol/petroleum ether (1:1 v/v) is recommended.
Chromatographic Methods
Reverse-phase HPLC using a chiral column (e.g., Chiralpak IC) with acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) resolves (3R,4R) and (3S,4S) enantiomers, achieving baseline separation (α = 1.52).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Biological Activity
(3R,4R)-4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic acid, often referred to as a derivative of the stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl), has garnered attention for its biological activities and potential applications in various fields such as medicinal chemistry and biochemistry. This compound is characterized by its unique structural features that contribute to its radical scavenging properties and interactions with biological systems.
The molecular formula of (3R,4R)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic acid is with a molecular weight of 171.26 g/mol. Its structure includes a piperidine ring with an amino group and a carboxylic acid functional group that may influence its solubility and reactivity.
Biological Activity
Research indicates that this compound exhibits significant biological activities including antioxidant effects, antimicrobial properties, and potential neuroprotective effects. Below are key areas of its biological activity:
Antioxidant Activity
The nitroxide radical structure of (3R,4R)-4-amino-TEMPO allows it to act as an effective antioxidant. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial in preventing cellular damage associated with various diseases.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Results indicated that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Neuroprotective Effects
Research has indicated that (3R,4R)-4-amino-TEMPO may protect neuronal cells from apoptosis induced by oxidative stress. Its ability to modulate signaling pathways related to inflammation and apoptosis makes it a candidate for further investigation in neurodegenerative diseases.
Case Studies
- Neuroprotection in Animal Models : In a study where rodents were subjected to oxidative stress conditions mimicking neurodegenerative diseases, administration of (3R,4R)-4-amino-TEMPO resulted in reduced neuronal cell death and improved behavioral outcomes.
- In Vitro Studies on Bacterial Resistance : A series of tests demonstrated that the compound could enhance the efficacy of conventional antibiotics against resistant strains of bacteria, suggesting its potential role as an adjuvant in antibiotic therapy.
Chemical Reactions Analysis
Peptide Coupling and Nucleophilic Reactivity
The steric hindrance and electronic effects of β-TOAC’s nitroxide moiety influence its coupling efficiency:
- Coupling Challenges : The low nucleophilicity of β-TOAC’s amine group necessitates optimized acylation conditions. Comparative studies with POAC (a pyrrolidine-based analogue) show β-TOAC requires longer reaction times for peptide bond formation .
- Improved Methods :
Redox Reactions Involving the Nitroxide Radical
The nitroxide group undergoes reversible one-electron redox processes, critical for spin-labeling applications:
Key Stability Note : The nitroxide radical remains intact under acidic (pH 3–5) and neutral conditions but degrades in strongly alkaline environments (pH > 10) .
Conformational Analysis and Spin-Spin Interactions
β-TOAC’s rigid piperidine ring and nitroxide group enable precise probing of biomolecular dynamics:
- Dihedral Angle Constraints : The trans-conformation of β-TOAC in peptides imposes a 120° dihedral angle between Cα and N-O groups, stabilizing 3₁₀-helical structures .
- Distance Measurements : Electron paramagnetic resonance (EPR) studies using doubly labeled β-TOAC peptides reveal inter-spin distances of 1.2–2.0 nm, correlating with α-helical vs. random coil conformations .
Comparison with Structural Analogues
β-TOAC’s reactivity contrasts with related spin-labeled amino acids:
Synthetic Pathways and Byproduct Analysis
Enantiopure β-TOAC is synthesized via asymmetric reduction of enamine intermediates :
- Enamine Formation : Condensation of 3-carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone with (R)- or (S)-α-methylbenzylamine.
- Stereoselective Reduction :
- Chiral Auxiliary Removal : Hydrogenolysis regenerates the nitroxide radical without racemization .
Key Byproduct : Over-reduction to hydroxylamine derivatives occurs if reaction times exceed 24 hours .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for obtaining enantiomerically pure (3R,4R)-4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid?
- Methodological Answer : Enantiomeric purity is critical for applications in peptide studies. The synthesis involves:
- Chiral resolution : Use of chiral auxiliaries or chromatographic separation (e.g., chiral HPLC) to isolate the desired (3R,4R)-enantiomer .
- Asymmetric synthesis : Catalytic methods employing chiral ligands to control stereochemistry during cyclization or amino acid coupling .
- Validation : Confirm enantiopurity via polarimetry, circular dichroism (CD), or X-ray crystallography of derivatives (e.g., Fmoc-protected analogs) .
Q. Which spectroscopic techniques are most effective for characterizing this spin-labeled β-amino acid?
- Methodological Answer :
- Electron Paramagnetic Resonance (EPR) : Essential for confirming the presence and stability of the nitroxide radical (1-oxyl group). EPR also quantifies spin concentration and monitors redox sensitivity .
- NMR : Use deuterated solvents and paramagnetic relaxation enhancement (PRE) to overcome line-broadening effects caused by the radical. Focus on - and -labeled analogs for backbone assignment .
- X-ray crystallography : Resolve absolute stereochemistry and hydrogen-bonding networks in crystalline derivatives (e.g., β-peptide analogs) .
Advanced Research Questions
Q. How can (3R,4R)-4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid be incorporated into peptide chains without disrupting secondary structure?
- Methodological Answer :
- Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected derivatives (e.g., Fmoc-(3R,4R)-4-amino-1-oxyl-TMTC) to enable stepwise coupling. Optimize coupling reagents (e.g., HATU/DIPEA) and minimize radical quenching .
- Conformational analysis : Employ circular dichroism (CD) and molecular dynamics (MD) simulations to assess perturbations in α-helix or β-sheet formation caused by steric bulk of the tetramethyl groups .
- EPR constraints : Pair with a second spin label (e.g., TOAC) in the peptide sequence for distance measurements via pulsed EPR (DEER/PELDOR) .
Q. What experimental approaches resolve contradictions in EPR data when studying peptide dynamics with this spin label?
- Methodological Answer :
- Dynamic modes : Distinguish between global peptide motion and local side-chain flexibility by varying temperature and solvent viscosity. Use multifrequency EPR (e.g., Q-band vs. X-band) to probe timescale-dependent dynamics .
- Redox control : Ensure the nitroxide radical remains stable under experimental conditions. Add antioxidants (e.g., ascorbate) or work under inert atmospheres to prevent reduction .
- Cross-validation : Compare EPR-derived distances with MD simulations or Förster resonance energy transfer (FRET) data to reconcile discrepancies .
Q. How does the rigid tetramethylpiperidine ring influence hydrogen-bonding patterns in β-peptides?
- Methodological Answer :
- Crystallographic studies : Analyze X-ray structures of β-peptides containing the spin label to map hydrogen bonds (e.g., between the carboxylic acid and adjacent amide groups) .
- Solvent accessibility : Use solvent isotope effects ( vs. ) in NMR to probe shielding of the piperidine ring .
- Thermodynamic profiling : Measure melting temperatures () of β-peptide helices with/without the label to quantify stabilization effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
